1-[5-(4-METHYLPHENYL)-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-[5-(4-METHYLPHENYL)-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridopyrimidine core, which is a fused heterocyclic system combining pyridine and pyrimidine rings, along with a piperidine carboxamide moiety.
Preparation Methods
The synthesis of 1-[5-(4-METHYLPHENYL)-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using formic acid or triethyl orthoformate . The reaction conditions often involve heating the reactants in solvents like xylene or toluene, with the use of desiccants such as calcium chloride . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
1-[5-(4-METHYLPHENYL)-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[5-(4-METHYLPHENYL)-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
1-[5-(4-METHYLPHENYL)-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE can be compared with other pyridopyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidines: These compounds also exhibit diverse biological activities and are synthesized using similar methods.
Pyrazolo[3,4-d]pyrimidines: Known for their anticancer properties, these compounds share structural similarities with pyridopyrimidines.
Indole derivatives: These compounds have a different core structure but exhibit similar biological activities, including antimicrobial and anticancer effects.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for targeted therapeutic applications.
Properties
IUPAC Name |
1-[5-(4-methylphenyl)-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-12-2-4-13(5-3-12)15-6-9-22-18-16(15)19(27)24-20(23-18)25-10-7-14(8-11-25)17(21)26/h2-6,9,14H,7-8,10-11H2,1H3,(H2,21,26)(H,22,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUIYKZZCTYCJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=O)NC(=NC3=NC=C2)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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